

An In-depth Technical Guide to Indigosol Brown IBR: History and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indigosol Brown IBR, also known by its Colour Index name Solubilised Vat Brown 1 (C.I. 70801), is a prominent member of the Indigosol class of dyes. These dyes are the water-soluble sulfuric acid esters of the leuco form of vat dyes. The primary advantage of Indigosol dyes lies in their ease of application in dyeing and printing processes, as they circumvent the need for the conventional, strongly alkaline and reducing conditions required for the parent vat dyes. This guide provides a comprehensive overview of the history and synthesis of Indigosol Brown IBR, intended for a technical audience in research and development.

Historical Context

The development of Indigosol dyes in the early 20th century marked a significant advancement in dyeing technology. Building on the discovery of synthetic indigo and the subsequent proliferation of vat dyes, chemists sought to improve their application methods. Vat dyes, while offering excellent fastness properties, are insoluble in water and require a complex and often harsh "vatting" process to be applied to textiles.

The breakthrough came in 1901 when René Bohn of BASF synthesized the first anthraquinone vat dye, Indanthrene Blue RS.[1][2][3] This discovery paved the way for a wide range of highly stable vat dyes. Subsequently, the Scottish dye company Morton Sundour Fabrics developed the "Indigosol" process, which involved converting the insoluble vat dyes into stable, water-



soluble derivatives. This innovation simplified the dyeing process, making these highperformance dyes more accessible and versatile.

Indigosol Brown IBR is the solubilized form of Vat Brown 1 (C.I. 70800), a complex anthraquinone derivative. The development and commercialization of Vat Brown 1, also known as Indanthrene Brown R, and its subsequent solubilized form, **Indigosol Brown IBR**, were part of the broader expansion of the vat and Indigosol dye ranges by major chemical companies in the mid-20th century.

Chemical Properties

A summary of the key chemical properties for **Indigosol Brown IBR** and its parent vat dye are presented in Table 1.

Property	Indigosol Brown IBR (C.I. 70801)	Vat Brown 1 (C.I. 70800)
Synonyms	Solubilised Vat Brown 1, Anthrasol Brown IBR acid salt	Vat Navy Brown BR, Vat Brown 2R, Cibanon Brown BR
CAS Number	23725-15-7	2475-33-4
Molecular Formula	C42H16N2Na6O24S6	C42H18N2O6
Molecular Weight	1262.90 g/mol	646.60 g/mol
Appearance	Dark olive powder	Dark brown powder
Solubility	Soluble in water	Insoluble in water, slightly soluble in hot xylene

Synthesis of Indigosol Brown IBR

The synthesis of **Indigosol Brown IBR** is a two-stage process. First, the parent vat dye, Vat Brown 1 (C.I. 70800), is synthesized. Subsequently, Vat Brown 1 is converted into its water-soluble Indigosol form.

Stage 1: Synthesis of Vat Brown 1 (C.I. 70800)



The synthesis of Vat Brown 1 is a multi-step process that involves the preparation of two key intermediates followed by their condensation and subsequent cyclization. A historical manufacturing process was detailed by Ciba in 1954.[4]

Experimental Protocol (General Description):

The synthesis of Vat Brown 1 can be broken down into the following key steps:

- Preparation of 1,4-Diaminoanthraquinone: This intermediate is prepared from phthalic anhydride and p-chlorophenol, which are reacted in sulfuric acid to form quinizarin. The quinizarin is then aminated to yield 1,4-diaminoanthraquinone.[4]
- Preparation of 1-Chloroanthraquinone: Anthraquinone is sulfonated using sulfuric acid in the presence of a mercuric sulfate catalyst to produce 1-anthraquinonesulfonic acid. This is followed by chlorination to yield 1-chloroanthraquinone.[4]
- Condensation: 1,4-Diaminoanthraquinone is condensed with two molar equivalents of 1-chloroanthraquinone in the presence of a copper catalyst to form the trianthrimide intermediate, 1,4-bis(1-anthraquinonylamino)anthraquinone.[4][5]
- Carbazolation (Ring Closure): The trianthrimide is then heated in pyridine with aluminum chloride to induce a ring-closing reaction, forming the carbazole structure of Vat Brown 1.[4] [5]

This seven-step process was reported to have an overall yield of approximately 19%.[4]

Stage 2: Synthesis of Indigosol Brown IBR (Solubilised Vat Brown 1, C.I. 70801)

The conversion of the insoluble Vat Brown 1 into the water-soluble **Indigosol Brown IBR** involves the formation of the sulfuric acid ester of its leuco form.

Experimental Protocol (General Description):

The general procedure for the synthesis of Indigosol dyes is as follows:



- Reduction (Vatting): The parent vat dye, Vat Brown 1, is reduced to its soluble leuco form.
 This is typically achieved using a reducing agent such as sodium hydrosulfite in an alkaline medium. The leuco form of Vat Brown 1 is described as yellow-brown in alkaline conditions.
 [5]
- Esterification: The leuco form of Vat Brown 1 is then treated with a sulfonating agent in the presence of a tertiary amine, such as pyridine, and a metal catalyst (e.g., copper, iron, or zinc).[6] Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, or methyl chlorosulfonate.[6] This reaction forms the disulfuric acid ester of the leuco dye.
- Isolation: The reaction mixture is made alkaline, and any insoluble materials are filtered off. The pyridine is removed, and the final product, the sodium salt of the sulfuric acid ester (Indigosol Brown IBR), is isolated by salting out.[6]

Synthesis Workflow Diagram



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